molecular formula C9H14ClNO B6253480 2-amino-2-(4-methylphenyl)ethan-1-ol hydrochloride CAS No. 2250241-81-5

2-amino-2-(4-methylphenyl)ethan-1-ol hydrochloride

Cat. No. B6253480
CAS RN: 2250241-81-5
M. Wt: 187.7
InChI Key:
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Description

2-amino-2-(4-methylphenyl)ethan-1-ol hydrochloride, also known as 4-methylphenethylamine hydrochloride, is a synthetic compound commonly used in scientific research. It is a derivative of the phenethylamine class of compounds and is widely used in the study of biochemical and physiological effects. This compound has a variety of applications in laboratory experiments and is used in a variety of scientific fields.

Scientific Research Applications

2-amino-2-(4-methylphenyl)ethan-1-ol hydrochlorideethylamine hydrochloride is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used as a model compound for studying the effects of drugs and other compounds on the body. It is also used in laboratory experiments to study the effects of drugs on cellular processes, such as cell proliferation, apoptosis, and signal transduction.

Mechanism of Action

The mechanism of action of 2-amino-2-(4-methylphenyl)ethan-1-ol hydrochlorideethylamine hydrochloride is not fully understood. However, it is believed to act as an agonist of the serotonin receptor system. It is thought to bind to serotonin receptors, resulting in the activation of downstream pathways and the release of neurotransmitters.
Biochemical and Physiological Effects
2-amino-2-(4-methylphenyl)ethan-1-ol hydrochlorideethylamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, such as serotonin and dopamine. It has also been shown to increase the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, it has been shown to increase the activity of adenylate cyclase, which is involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

2-amino-2-(4-methylphenyl)ethan-1-ol hydrochlorideethylamine hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it is easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is not as potent as other compounds and may not produce the desired effects in some experiments.

Future Directions

There are several potential future directions for research involving 2-amino-2-(4-methylphenyl)ethan-1-ol hydrochlorideethylamine hydrochloride. One potential direction is to study the effects of the compound on other neurochemical pathways. Additionally, further research could be conducted to identify novel therapeutic applications of the compound. Additionally, further research could be conducted to better understand the mechanism of action of the compound and to identify potential side effects. Finally, research could be conducted to identify novel synthesis methods and to improve the stability of the compound.

Synthesis Methods

2-amino-2-(4-methylphenyl)ethan-1-ol hydrochlorideethylamine hydrochloride can be synthesized from the reaction of 2-amino-2-(4-methylphenyl)ethan-1-ol hydrochlorideethylamine and hydrochloric acid. The reaction is conducted in a solvent, such as ethanol. The reaction proceeds via a Fischer esterification reaction, resulting in the formation of a hydrochloride salt. The reaction is typically conducted at room temperature and is complete after several hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-2-(4-methylphenyl)ethan-1-ol hydrochloride involves the reaction of 4-methylacetophenone with nitroethane to form 1-(4-methylphenyl)-2-nitropropene, which is then reduced to 2-amino-2-(4-methylphenyl)ethan-1-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-methylacetophenone", "nitroethane", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-methylacetophenone and nitroethane in the presence of a base such as potassium hydroxide to form 1-(4-methylphenyl)-2-nitropropene.", "Step 2: Reduction of 1-(4-methylphenyl)-2-nitropropene using sodium borohydride to form 2-amino-2-(4-methylphenyl)ethan-1-ol.", "Step 3: Addition of hydrochloric acid to 2-amino-2-(4-methylphenyl)ethan-1-ol to form the hydrochloride salt." ] }

CAS RN

2250241-81-5

Product Name

2-amino-2-(4-methylphenyl)ethan-1-ol hydrochloride

Molecular Formula

C9H14ClNO

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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